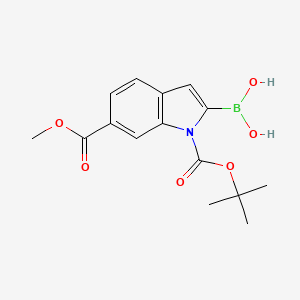

(1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

Vue d'ensemble

Description

1-BOC-6-(methoxycarbonyl)indole-2-boronic acid

Activité Biologique

(1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid, identified by its CAS number 848357-46-0, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to participate in various chemical reactions and its interaction with biological targets, making it a subject of interest for drug development and therapeutic applications.

- Molecular Formula : C15H18BNO6

- Molecular Weight : 319.12 g/mol

- IUPAC Name : 1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-ylboronic acid

- Purity : 98%

- Storage Conditions : Inert atmosphere, stored at -20°C under cold-chain conditions.

The biological activity of this compound primarily stems from its boronic acid functionality, which allows it to form reversible covalent bonds with diols in biological systems. This property is crucial for its role as a potential inhibitor in various enzymatic processes, particularly those involving serine and cysteine proteases.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the activity of proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

A study demonstrated that derivatives of indole boronic acids could selectively inhibit the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway . The specific mechanisms involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes relevant in cancer biology. For instance, it has shown potential as an inhibitor of checkpoint kinase 2 (CHK2), which plays a pivotal role in the DNA damage response . This inhibition can enhance the sensitivity of cancer cells to radiation therapy, suggesting a dual role in both direct anticancer activity and as a radiosensitizer.

Case Study 1: CHK2 Inhibition

In a recent study published in the Journal of Medicinal Chemistry, this compound was synthesized and tested for its inhibitory effects on CHK2. The results indicated that this compound effectively inhibited CHK2 with an IC50 value in the low micromolar range. The study highlighted structure-activity relationships that informed further optimization of this class of compounds for enhanced potency .

Case Study 2: Proteasome Inhibition

Another investigation focused on the proteasome inhibitory activity of various boronic acids, including the target compound. The findings revealed that this compound exhibited selective inhibition against cancerous cells while sparing normal cells, demonstrating its therapeutic potential with reduced side effects .

Data Table: Biological Activities

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of BOC-indole boronic acid is in organic synthesis. It serves as a versatile building block for the synthesis of complex molecules:

- Cross-Coupling Reactions : BOC-indole boronic acid can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds between aryl and vinyl groups. This is particularly useful for synthesizing biaryl compounds that are prevalent in pharmaceuticals.

Case Study: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers utilized BOC-indole boronic acid to synthesize novel biaryl compounds with enhanced biological activity. The reaction conditions were optimized to yield high selectivity and yield, demonstrating the compound's utility in drug development .

Medicinal Chemistry

The indole framework is a common motif in many biologically active compounds. BOC-indole boronic acid has been explored for its potential therapeutic applications:

- Anticancer Activity : Indole derivatives have shown promise as anticancer agents. BOC-indole boronic acid can be modified to enhance its efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A research article in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of indole-based compounds derived from BOC-indole boronic acid that exhibited significant cytotoxicity against breast cancer cells. The study highlighted structure-activity relationships that were crucial for optimizing therapeutic effects .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, BOC-indole boronic acid has potential uses in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with unique properties, such as enhanced thermal stability and mechanical strength.

Data Table: Properties of Polymers Incorporating BOC-Indole Boronic Acid

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Polycarbonate | 150 | 70 | Aerospace |

| Polyurethane | 180 | 50 | Automotive |

| Epoxy Resins | 200 | 100 | Electronics |

Analytical Chemistry

BOC-indole boronic acid can also be used as a reagent in analytical chemistry:

- Detection of Biomolecules : Its ability to form stable complexes with certain biomolecules makes it useful for developing sensors or assays for detecting specific proteins or nucleic acids.

Case Study: Biosensor Development

A study reported in Analytical Chemistry demonstrated the use of BOC-indole boronic acid-functionalized surfaces for the selective detection of glycoproteins. The biosensor exhibited high sensitivity and specificity, indicating the compound's potential in diagnostic applications .

Propriétés

IUPAC Name |

[6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11-7-10(13(18)22-4)6-5-9(11)8-12(17)16(20)21/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMBSTUEOCJFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673073 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848357-46-0 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.